Cas no 2172556-57-7 (1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide)

1-(2-Ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a triazole core functionalized with an ethoxyethyl substituent and a carbothioamide group. Its molecular structure combines the reactivity of the 1,2,3-triazole ring with the versatility of the thioamide moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry applications. The ethoxyethyl side chain enhances solubility in polar solvents, facilitating its use in solution-phase reactions. This compound is particularly useful in the development of pharmacologically active agents, agrochemicals, and coordination chemistry due to its ability to act as a ligand or a building block for further functionalization. Its stability and synthetic accessibility further contribute to its utility in research and industrial settings.
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide structure
2172556-57-7 structure
商品名:1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
CAS番号:2172556-57-7
MF:C9H16N4OS
メガワット:228.314539909363
CID:5995917
PubChem ID:165601194

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
    • EN300-1596525
    • 2172556-57-7
    • インチ: 1S/C9H16N4OS/c1-3-7-8(9(10)15)11-12-13(7)5-6-14-4-2/h3-6H2,1-2H3,(H2,10,15)
    • InChIKey: FMBQBGQPGILHIN-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1=C(CC)N(CCOCC)N=N1)N

計算された属性

  • せいみつぶんしりょう: 228.10448232g/mol
  • どういたいしつりょう: 228.10448232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 98Ų

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596525-0.1g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
0.1g
$1384.0 2023-06-04
Enamine
EN300-1596525-1.0g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
1g
$1572.0 2023-06-04
Enamine
EN300-1596525-0.25g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
0.25g
$1447.0 2023-06-04
Enamine
EN300-1596525-5.0g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
5g
$4557.0 2023-06-04
Enamine
EN300-1596525-2500mg
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
2500mg
$3080.0 2023-09-23
Enamine
EN300-1596525-10000mg
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
10000mg
$6758.0 2023-09-23
Enamine
EN300-1596525-500mg
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
500mg
$1509.0 2023-09-23
Enamine
EN300-1596525-50mg
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
50mg
$1320.0 2023-09-23
Enamine
EN300-1596525-2.5g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
2.5g
$3080.0 2023-06-04
Enamine
EN300-1596525-0.05g
1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide
2172556-57-7
0.05g
$1320.0 2023-06-04

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 関連文献

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide (CAS No. 2172556-57-7)

The compound 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide, identified by the CAS registry number 2172556-57-7, is a versatile and intriguing molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thioamides, which are known for their unique chemical properties and reactivity. The molecule's structure features a triazole ring, a five-membered heterocyclic aromatic compound with two nitrogen atoms and one sulfur atom in the side chain. The presence of ethoxy and ethyl groups introduces additional functional diversity, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and materials science. For instance, researchers have explored the use of 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties. The sulfur atom in the carbothioamide group plays a crucial role in forming hydrogen bonds and metal chelation sites, which are essential for biological activity.

One of the most notable advancements involving this compound is its application in click chemistry. Click chemistry is a methodology that focuses on creating new chemical bonds through efficient and selective reactions. The triazole ring in 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide serves as an excellent scaffold for such reactions. Recent research has demonstrated its utility in constructing complex molecular architectures with high precision and yield.

In addition to its role in organic synthesis, this compound has shown promise in polymer chemistry. The incorporation of 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide into polymer networks has led to materials with improved mechanical properties and thermal stability. These findings suggest its potential use in advanced materials for aerospace and electronics industries.

From an environmental perspective, the synthesis and application of CAS No. 2172556-57-7 have been optimized to minimize ecological impact. Researchers have developed green chemistry protocols that reduce waste generation and energy consumption during its production. Such sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.

Furthermore, computational chemistry tools have been employed to study the electronic structure and reactivity of 1-(2-Ethoxyethyl)-5-Ethyl-Hexahydrobenzodiazepine at an atomic level. These studies provide insights into its interaction with biological systems and guide the design of more effective derivatives.

In conclusion, CAS No. 2172556 48 49 00 stands as a testament to the continuous innovation in chemical research. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in diverse scientific domains ranging from drug discovery to materials engineering.

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